molecular formula C19H22FN5O2 B2965846 N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide CAS No. 922009-46-9

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide

Cat. No.: B2965846
CAS No.: 922009-46-9
M. Wt: 371.416
InChI Key: SSCDYINJBNQXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a 2-fluorobenzyl group at the 5-position and a pentanamide-substituted ethyl chain at the 1-position. Its molecular formula is C21H23FN5O2, with an average molecular mass of 411.45 g/mol (calculated based on standard atomic weights). The pentanamide side chain may influence solubility and membrane permeability due to its moderate lipophilicity . While specific physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, its structural features align with analogs reported in pharmacological and crystallographic studies .

Properties

IUPAC Name

N-[2-[5-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN5O2/c1-2-3-8-17(26)21-9-10-25-18-15(11-23-25)19(27)24(13-22-18)12-14-6-4-5-7-16(14)20/h4-7,11,13H,2-3,8-10,12H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSCDYINJBNQXLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCN1C2=C(C=N1)C(=O)N(C=N2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide, with the CAS number 922010-39-7, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The molecular formula is C22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S with a molecular weight of 437.5 g/mol.

This compound has been studied for its potential as an inhibitor of various enzymes and pathways involved in disease processes. Preliminary studies suggest that it may exhibit anti-inflammatory and anticancer properties through the inhibition of cyclooxygenase (COX) enzymes and other related targets.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound have shown significant inhibitory effects on COX-II with IC50 values ranging from 0.2 μM to 17.5 μM. For instance, a study highlighted that derivatives of pyrazole exhibited promising anti-inflammatory activities comparable to established drugs like Celecoxib .

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in various cancer cell lines by targeting specific pathways involved in tumor growth and survival. For example, inhibitors derived from similar scaffolds have shown more than ten-fold higher inhibitory activity against polo-like kinase 1 (Plk1), a crucial target in cancer therapy .

Case Studies

  • COX-II Inhibition :
    A study conducted by Alegaon et al. reported several pyrazole derivatives with moderate to high COX-II inhibitory activity. The compound under discussion was highlighted for its potential application as a selective COX-II inhibitor .
  • Polo-like Kinase Inhibition :
    Research focusing on the structure–activity relationship (SAR) of pyrazolo[3,4-d]pyrimidine derivatives revealed that modifications could lead to enhanced potency against Plk1 PBD (polo-box domain). This finding suggests that this compound might be optimized further for improved anticancer efficacy .

Data Tables

PropertyValue
Molecular FormulaC22H20FN5O2SC_{22}H_{20}FN_{5}O_{2}S
Molecular Weight437.5 g/mol
CAS Number922010-39-7
Potential ActivitiesAnti-inflammatory, Anticancer

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Group

The 2-fluorobenzyl group in the target compound is a critical structural determinant. Modifications to this group significantly alter electronic and steric properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide 2-fluorobenzyl C21H23FN5O2 411.45 Moderate lipophilicity; electron-withdrawing fluorine at ortho position
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-propylpentanamide 3-fluorobenzyl C22H28FN5O2 413.5 Fluorine at meta position; increased steric bulk due to propylpentanamide
2-(2,4-Dichlorophenoxy)-N-{2-[5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide 4-methylbenzyl + 2,4-dichlorophenoxy C23H21Cl2N5O3 486.353 Chlorine atoms enhance lipophilicity; methyl group may reduce metabolic oxidation
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide 3-(trifluoromethyl)benzyl C20H20F3N5O2 427.4 Strong electron-withdrawing CF3 group; higher metabolic stability

Key Observations :

  • Fluorine Position: The 2-fluorobenzyl group (target compound) may confer distinct electronic effects compared to the 3-fluorobenzyl analog .
  • Chlorine vs. Fluorine: The dichlorophenoxy analog (486.35 g/mol) exhibits higher lipophilicity than the target compound, which may enhance membrane permeability but increase off-target interactions .
Variations in the Side Chain (Ethyl-Amidated Group)

The pentanamide side chain in the target compound differentiates it from analogs with alternative amide or aromatic groups:

Compound Name Side Chain Molecular Weight (g/mol) Implications
This compound Pentanamide 411.45 Balanced lipophilicity; suitable for oral bioavailability
N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-naphthamide 2-naphthamide Not provided Aromatic naphthyl group may increase rigidity and π-π stacking interactions
N-(2-{4-Oxo-5-[3-(trifluoromethyl)benzyl]-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)butanamide Butanamide 427.4 Shorter chain reduces lipophilicity; may improve aqueous solubility
Compound 2v (from ) Biotin-conjugated Not provided Enables targeting via biotin receptors; enhances cellular uptake

Key Observations :

  • Chain Length : The pentanamide chain (5 carbons) in the target compound likely offers optimal balance between solubility and permeability compared to shorter (butanamide) or aromatic (naphthamide) chains.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pentanamide?

  • Methodology :

  • Synthesis : Start with pyrazolo[3,4-d]pyrimidinone scaffolds, introducing the 2-fluorobenzyl group via nucleophilic substitution. Coupling with pentanamide ethylamine requires carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions (N₂ atmosphere) .
  • Purification : Use normal-phase chromatography (gradient elution: 100% DCM → 100% EtOAc → 10% MeOH in DCM) followed by amine-phase chromatography (RediSep Rf Gold amine column, hexane → EtOAc → 20% MeOH in EtOAc) to isolate the product. Confirm purity via TLC and HPLC (≥95%) .

Q. How can the structural identity of this compound be confirmed experimentally?

  • Methodology :

  • NMR Analysis : Acquire ¹H NMR (400 MHz, CDCl₃) to verify key signals: δ 9.09 (s, pyrazole NH), 7.28–7.18 (fluorobenzyl aromatic protons), and 2.58 ppm (broad piperazine protons). Compare with synthesized analogs (e.g., pyrazolo-pyrimidinone derivatives) .
  • X-ray Crystallography : Grow single crystals via slow evaporation (solvent: DCM/MeOH). Use SHELXTL for structure refinement (ORTEP-3 GUI for visualization). Validate bond lengths/angles against similar pyrazolo-pyrimidine structures .

Q. What solvent systems are suitable for solubility testing and formulation studies?

  • Methodology :

  • Test solubility in DMSO (stock solution), PBS (pH 7.4), and ethanol using UV-Vis spectroscopy. For low solubility, employ cyclodextrin complexation or lipid-based nanoemulsions. Monitor stability via LC-MS over 72 hours .

Advanced Research Questions

Q. How can molecular docking predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodology :

  • Target Selection : Prioritize kinases (e.g., Aurora A) or serotonin receptors (5-HT₆) based on pyrazolo-pyrimidine pharmacophores. Retrieve PDB structures (e.g., 4ZAF for Aurora A).
  • Docking Protocol : Use AutoDock Vina with Lamarckian GA. Set grid boxes around ATP-binding sites. Validate with co-crystallized ligands (RMSD ≤ 2.0 Å). Analyze binding poses for hydrogen bonds (fluorobenzyl → hinge region) and hydrophobic interactions .

Q. How can conflicting biological activity data (e.g., IC₅₀ variability) be resolved?

  • Methodology :

  • Assay Optimization : Re-test activity under standardized conditions (e.g., ATP concentration, incubation time). Use HEK293 cells for kinase assays and SH-SY5Y for receptor studies.
  • Data Analysis : Apply multivariate regression to identify confounding variables (e.g., solvent residues, cell passage number). Cross-validate with orthogonal assays (SPR for binding affinity) .

Q. What strategies improve metabolic stability in pharmacokinetic studies?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat). Monitor degradation via LC-MS/MS. Introduce methyl or fluorine groups to block CYP450 oxidation sites.
  • In Silico Tools : Use ADMET Predictor™ to estimate t₁/₂ and permeability. Compare with analogs (e.g., 5-HT₆ inhibitors) to identify metabolic soft spots .

Q. How can polymorph screening be conducted to ensure crystallographic reproducibility?

  • Methodology :

  • Screening : Use solvent-drop crystallization (10 solvents, e.g., acetonitrile, THF). Characterize polymorphs via PXRD and DSC.
  • Refinement : Apply SHELXL for high-resolution data (R factor ≤ 0.05). Validate thermal parameters (Ueq) and hydrogen-bond networks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.